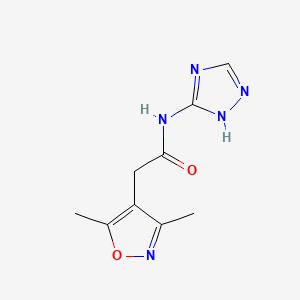

2-(3,5-dimethylisoxazol-4-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide

Description

Properties

Molecular Formula |

C9H11N5O2 |

|---|---|

Molecular Weight |

221.22 g/mol |

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |

InChI |

InChI=1S/C9H11N5O2/c1-5-7(6(2)16-14-5)3-8(15)12-9-10-4-11-13-9/h4H,3H2,1-2H3,(H2,10,11,12,13,15) |

InChI Key |

OKKHHHZTIYHORJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=NC=NN2 |

Origin of Product |

United States |

Biological Activity

2-(3,5-dimethylisoxazol-4-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic compound notable for its unique structural characteristics, which include both isoxazole and triazole rings. These heterocycles are known to impart significant biological activities to compounds, making them of great interest in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential antimicrobial and anticancer properties.

The molecular formula of this compound is C₉H₁₁N₅O₂, with a molecular weight of 221.22 g/mol. The presence of functional groups within its structure plays a critical role in its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. For instance:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Triazole Derivative A | Antibacterial | |

| Triazole Derivative B | Antifungal |

The mechanism of action typically involves interaction with specific enzymes or receptors in microbial cells, leading to disruption of metabolic processes.

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| DLD-1 | 10 | Induction of apoptosis and cell cycle arrest | |

| HT-29 | 15 | Inhibition of topoisomerase IIα phosphorylation |

These findings suggest that the compound may interfere with DNA replication processes and induce apoptosis in cancer cells.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial activity of various triazole derivatives, this compound was tested against multiple bacterial strains. The results showed significant inhibition zones compared to control groups. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study 2: Evaluation of Anticancer Effects

A study conducted on the anticancer properties involved treating DLD-1 colon cancer cells with varying concentrations of the compound. Flow cytometry analysis revealed that treatment led to significant apoptosis rates and cell cycle arrest at the S phase. The study concluded that the compound exhibits promising potential as an anticancer agent due to its ability to target critical cellular processes.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote apoptosis or inhibit growth.

- DNA Interaction : Potential binding to DNA or interference with topoisomerase enzymes can disrupt replication and transcription processes.

Comparison with Similar Compounds

Key Observations :

- Bioactivity: Unlike WH7 and picloram, which exhibit confirmed auxin-like effects, the target compound’s activity remains underexplored. However, the isoxazole moiety may enhance metabolic stability compared to phenoxy groups in WH7 .

- Synthesis : The target compound’s synthesis likely involves nucleophilic substitution or cycloaddition reactions, akin to methods used for Compound 6m (e.g., 1,3-dipolar cycloaddition for triazole formation) .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability: Isoxazoles resist oxidative degradation better than phenoxy or naphthoxy groups, as seen in Compound 6m .

- Hydrogen Bonding : The triazole ring enables hydrogen bonding with biological targets, similar to WH7’s interaction with auxin receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.